1,3,5-Benzenetricarboxylic acid is a natural product found in Phaseolus vulgaris with data available.
benzene-1,3,5-tricarboxylic acid
CAS No.: 554-95-0
Cat. No.: VC21073857
Molecular Formula: C9H6O6
Molecular Weight: 210.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 554-95-0 |
|---|---|
| Molecular Formula | C9H6O6 |
| Molecular Weight | 210.14 g/mol |
| IUPAC Name | benzene-1,3,5-tricarboxylic acid |
| Standard InChI | InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
| Standard InChI Key | QMKYBPDZANOJGF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Physical and Chemical Properties
Structural Properties
Benzene-1,3,5-tricarboxylic acid consists of a planar benzene core with three carboxylic acid (-COOH) groups positioned at carbons 1, 3, and 5 . This arrangement creates a highly symmetrical molecule that plays a crucial role in its chemical behavior and crystal-forming properties. The compound can form various ionic species, including the tricarboxylate anion (C9H3O6^3-) when fully deprotonated .
Table 1: Physical and Chemical Properties of Benzene-1,3,5-tricarboxylic Acid
| Property | Value |
|---|---|
| Chemical Formula | C9H6O6 |
| Molecular Weight | 210.1403 g/mol |
| Physical Appearance | White to yellowish crystalline powder |
| Melting Point | 380°C |
| Flash Point | 328°C |
| Solubility | Soluble in ethanol and ether; soluble in 40 parts of water at 23°C |
| CAS Registry Number | 554-95-0 |
| IUPAC Standard InChI | InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
Chemical Characteristics
The three carboxylic acid groups in benzene-1,3,5-tricarboxylic acid can undergo stepwise deprotonation to form mono-, di-, and tri-anions . This property makes it versatile for forming various salts and coordination compounds. The molecule exhibits significant hydrogen bonding capabilities due to its carboxylic acid groups, leading to complex supramolecular assemblies in the solid state .
Synthesis Methods
Copper-Catalyzed Synthesis
A modern synthetic approach involves copper-catalyzed carboxylation reactions. This method begins with mixing Cu(OAc)2·H2O (2 mol%) and 1,2-bis(diphenylphosphinyl)benzene (3 mol%) with polymethylhydrosiloxane in 1,4-dioxane under CO2 atmosphere . After heating to 65°C for 25 minutes, the solution is combined with toluene, aryl dihalide, Pd(OAc)2, xantphos, and triethylamine . This mixture is heated to 100°C for 20 hours, followed by treatment with NaOH and acidification to obtain the purified product .
Photocatalytic Synthesis
An alternative synthesis employs photocatalytic methods using cerium chloride as a catalyst . This approach involves preparing a reaction mixture with the appropriate starting material, CeCl3 (5 mol%), and trichloroethanol in acetonitrile under oxygen atmosphere . The mixture is irradiated with 400 nm LED light for 72 hours at 60°C, resulting in yields of up to 84% .
Applications
Industrial Applications
Benzene-1,3,5-tricarboxylic acid is extensively used as an important chemical raw material in various industrial processes, including:
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Production of plastics and artificial fibers
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Manufacturing of water-soluble alkyl resins
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Development of plasticizers
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Preparation of fungicides and mildew inhibitors
Supramolecular Chemistry
One of the most significant applications of benzene-1,3,5-tricarboxylic acid is in supramolecular chemistry, where it serves as an excellent building block for constructing complex molecular assemblies . The compound forms diverse supramolecular frameworks with various substituted pyrazoles through hydrogen bonding interactions . These assemblies demonstrate how benzene-1,3,5-tricarboxylic acid can adjust its cavity dimensions to accommodate different guest molecules .
Metal-Organic Frameworks
Benzene-1,3,5-tricarboxylic acid has been extensively utilized in the synthesis of metal-organic frameworks (MOFs) . Its three carboxylic acid groups can coordinate with various metal ions to form three-dimensional network structures with applications in gas storage, separation, catalysis, and sensing technologies .
Biological Research Applications
Research indicates that benzene-1,3,5-tricarboxylic acid can serve as a non-immunoglobin protein scaffold for studies of protein-protein interactions . This application leverages the compound's planar structure and ability to form multiple intermolecular interactions.
Crystal Structures and Supramolecular Assemblies
Co-crystal Formation
Benzene-1,3,5-tricarboxylic acid readily forms co-crystals with various compounds, particularly those capable of hydrogen bonding. For example, it forms a 1:3 co-crystal with 4-pyridone, creating an interpenetrating, three-dimensional, hydrogen-bonded framework . Interestingly, this particular system has been observed in both orthorhombic and monoclinic polymorphs, demonstrating the compound's versatility in crystal packing arrangements .
Hydrogen Bonding Patterns
The three carboxylic acid groups of benzene-1,3,5-tricarboxylic acid participate in extensive hydrogen bonding, leading to diverse supramolecular architectures . These hydrogen bonds can form between different molecules of benzene-1,3,5-tricarboxylic acid or with co-crystallants, creating complex network structures with unique properties .
Theoretical Studies
Theoretical studies have been conducted to analyze the effect of different substituents on hydrogen-bond interaction energy in salts and co-crystals of benzene-1,3,5-tricarboxylic acid . These studies calculate the energies of various synthons to correlate their stability and occurrence with changes in substituents on interacting molecules, such as pyrazole rings . This research provides valuable insights into the principles governing the formation of supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid.
Nomenclature and Identification
Common Names and Synonyms
Benzene-1,3,5-tricarboxylic acid is known by several synonyms in scientific literature and industry:
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Trimesic acid
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Trimesinic acid
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Trimesitinic acid
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1,3,5-Tricarboxybenzene
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5-Carboxyisophthalic acid
Identification Codes
For identification purposes, the compound is registered under various database identifiers:
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CAS Registry Number: 554-95-0
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ChEBI ID: CHEBI:33059
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Wikidata: Q27115453
Recent Research Developments
Advanced Materials Design
Contemporary research explores the incorporation of benzene-1,3,5-tricarboxylic acid into advanced materials with specific properties and functions . Studies have demonstrated that the compound's ability to form diverse hydrogen-bonded networks makes it valuable for designing materials with tunable characteristics .
Crystal Engineering Innovations
Recent investigations focus on using benzene-1,3,5-tricarboxylic acid in crystal engineering applications, particularly in the development of new co-crystal systems . The compound's versatility in forming different polymorphic structures provides opportunities for creating materials with targeted physical properties .
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